molecular formula C12H11NO2 B8448318 2,6-dimethyl-3-(4-pyridyl)-4H-pyran-4-one

2,6-dimethyl-3-(4-pyridyl)-4H-pyran-4-one

Cat. No. B8448318
M. Wt: 201.22 g/mol
InChI Key: QLBLVYZNFRYDFZ-UHFFFAOYSA-N
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Patent
US05380730

Procedure details

Diketene (30 g) was added dropwise to a stirred solution of 1-(4-pyridyl)-2-propanone (20.25 g) in acetic acid (100 ml) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for 90 minutes. The mixture was heated to 50° and stirred for a further 90 minutes. The solvent was removed by evaporation and the residue purified by flash chromatography, eluting with dichloromethane/methanol (19:1 v/v) to give 2,6-dimethyl-3-(4-pyridyl)-4H-pyran-4-one (C) (21.6 g), as a yellow solid; NMR (CDCl3): 2.28(s,3H), 2.35(s,3H), 6.2(s,1H), 7.2(dd,2H), 8.65(dd,2H); mass spectrum (chemical ionisation, ammonia): 202 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1O[C:4](=[O:5])[CH2:3]1.[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](=[O:16])[CH3:15])=[CH:9][CH:8]=1>C(O)(=O)C>[CH3:15][C:14]1[O:16][C:2]([CH3:1])=[CH:3][C:4](=[O:5])[C:13]=1[C:10]1[CH:11]=[CH:12][N:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
20.25 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50°
STIRRING
Type
STIRRING
Details
stirred for a further 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (19:1 v/v)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC=1OC(=CC(C1C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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